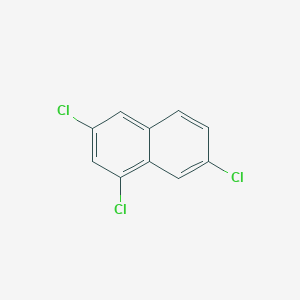

1,3,7-Trichloronaphthalene

Description

Contextualization of 1,3,7-Trichloronaphthalene within the Polychlorinated Naphthalenes (PCNs) Class

Polychlorinated naphthalenes (PCNs) are a group of synthetic aromatic compounds formed by the chlorination of naphthalene (B1677914). coastalwiki.orgwikipedia.org The naphthalene molecule has eight positions where chlorine atoms can be substituted, resulting in 75 possible distinct compounds, or congeners. coastalwiki.orgisotope.com These congeners are categorized into eight homologous groups based on the number of chlorine atoms, from monochloronaphthalenes to the fully chlorinated octachloronaphthalene (B52695). industrialchemicals.gov.au this compound, with the chemical formula C₁₀H₅Cl₃, is a specific congener belonging to the trichloronaphthalene subgroup. ontosight.aichemnet.com

PCNs share structural similarities with other persistent organic pollutants like polychlorinated biphenyls (PCBs) and exhibit properties such as high thermal and chemical stability, hydrophobicity, and low flammability. isotope.comindustrialchemicals.gov.au Depending on the degree of chlorination, their physical state ranges from oily liquids to waxy solids. wikipedia.org Historically, PCNs were manufactured and sold as mixtures of multiple congeners under trade names like Halowax (USA), Nibren Waxes (Germany), and Seekay (UK). wikipedia.orgisotope.com These mixtures were used in a variety of industrial applications, including cable insulation, wood preservation, capacitors, and as additives in engine oil. coastalwiki.orgpop-chemicals.lu this compound, as a component of these mixtures or as an individual chemical, has been utilized as an intermediate in the synthesis of dyes and other compounds. ontosight.ai

Significance of Congener-Specific Research for this compound

The physical, chemical, and toxicological properties of PCNs vary significantly depending on the number and position of the chlorine atoms on the naphthalene rings. wikipedia.orgfood.gov.uk This variation necessitates congener-specific research to accurately understand the environmental behavior and potential impacts of these compounds. For instance, the persistence and bioaccumulation potential of PCNs generally increase with the degree of chlorination. coastalwiki.orgfood.gov.uk

Research has shown that the congener patterns found in environmental samples and biological tissues differ markedly from those in the original commercial mixtures. who.intinchem.org This indicates that individual congeners undergo different rates of transport, degradation, and accumulation in the environment. Therefore, studying specific congeners like this compound (also identified as PCN 21) is critical. biosynth.comscbt.com Such research allows for the determination of specific physicochemical properties, such as water solubility, vapor pressure, and partition coefficients, which govern the compound's fate in the environment. who.intdioxin20xx.org A validated analytical method for this compound uses structural coefficients and experimental values to calculate its bioconcentration factor (BCF). biosynth.com

Historical Overview of Academic Inquiry into Chlorinated Naphthalenes

Academic and industrial inquiry into chlorinated naphthalenes began shortly after their initial production around 1910. wikipedia.orgoaepublish.com By the 1930s, reports of adverse health effects in occupationally exposed workers, such as severe skin conditions (chloracne) and liver disease, prompted scientific investigation. wikipedia.orginchem.orgoaepublish.com A notable conference on the hazards of PCNs was organized at Harvard School of Public Health in 1937. wikipedia.org

In the mid-20th century, further research was spurred by incidents of livestock poisoning, specifically "bovine hyperkeratosis" (X-disease), which was traced to PCNs contaminating cattle feed from lubricants used in pelletizing machinery. epa.gov These events highlighted the toxicity of certain PCN mixtures and led to more focused studies. The development of more sophisticated analytical techniques, such as high-resolution capillary gas chromatography, later enabled congener-specific analysis, revealing the presence of PCNs in various environmental matrices and as contaminants in commercial PCB formulations. who.intepa.gov Due to growing concerns, the production of PCNs was largely discontinued (B1498344) in most Western countries by the late 1970s and early 1980s. coastalwiki.orgwikipedia.org In May 2015, PCNs were listed as Persistent Organic Pollutants (POPs) under the Stockholm Convention, reflecting global recognition of their persistence and environmental impact. oaepublish.comresearchgate.net Current research often focuses on PCNs as unintentional byproducts of industrial thermal processes, such as waste incineration. pop-chemicals.luresearchgate.net

Physicochemical Properties of this compound

The following table summarizes key physicochemical properties of the specific congener, this compound.

| Property | Value |

| CAS Number | 55720-37-1 chemnet.combiosynth.com |

| PCN Number | 21 biosynth.comscbt.com |

| Molecular Formula | C₁₀H₅Cl₃ chemnet.combiosynth.com |

| Molecular Weight | 231.5 g/mol chemnet.combiosynth.com |

| Physical Description | Colorless to pale-yellow solid osha.gov |

| Melting Point | 113.0 °C biosynth.com |

| Boiling Point | 309.3 °C at 760 mmHg chemnet.combiosynth.com |

| Density | 1.452 g/cm³ chemnet.com |

| Vapor Pressure | 0.00118 mmHg at 25 °C chemnet.com |

| Flash Point | 209.3 °C chemnet.combiosynth.com |

| Octanol-Water Partition Coefficient (log K_ow) | 5.31 dioxin20xx.orgpops.int |

Structure

3D Structure

Properties

IUPAC Name |

1,3,7-trichloronaphthalene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H5Cl3/c11-7-2-1-6-3-8(12)5-10(13)9(6)4-7/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CFEUGIGSIREATC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC2=C(C=C(C=C21)Cl)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H5Cl3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00204263 | |

| Record name | 1,3,7-Trichloronaphthalene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00204263 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

231.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

55720-37-1 | |

| Record name | Naphthalene, 1,3,7-trichloro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055720371 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,3,7-Trichloronaphthalene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00204263 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 1,3,7 Trichloronaphthalene and Isomers

Established Chlorination Routes for Naphthalene (B1677914) Derivatives

The primary industrial method for producing chlorinated naphthalenes is the direct electrophilic chlorination of molten naphthalene with chlorine gas. tandfonline.comiisc.ac.in This process is typically conducted in batches and results in mixtures of PCN congeners with varying degrees of chlorination, from monochlorinated to octachlorinated forms. epa.govwikipedia.orgwikipedia.org The composition of the final product, often a waxy solid or oil known commercially as Halowax, is dependent on the reaction time and the ratio of chlorine to naphthalene. acs.orgpjoes.com

The reaction proceeds via electrophilic aromatic substitution, where naphthalene's reactivity is higher than that of benzene (B151609), allowing chlorination to occur even without a catalyst to produce 1-chloronaphthalene (B1664548). wikipedia.orgwikipedia.org However, to achieve higher degrees of chlorination, catalysts are essential. The direct chlorination process generally yields mixtures that are difficult to separate into individual congeners. epa.gov For instance, only 1-chloronaphthalene and the fully substituted octachloronaphthalene (B52695) can be readily isolated from the direct chlorination products. epa.gov The initial substitution preferentially occurs at the alpha (1, 4, 5, 8) positions due to the higher stability of the carbocation intermediate. tandfonline.comwikipedia.org As chlorination proceeds, a complex mixture of dichloronaphthalenes, trichloronaphthalenes, and higher congeners is formed. wikipedia.org There are 14 possible isomers for trichloronaphthalene alone. mdpi.com

Catalytic Systems in Trichloronaphthalene Synthesis

Catalysts are crucial for the production of trichloronaphthalenes and other highly chlorinated naphthalenes. Lewis acids are the most common catalysts employed in these electrophilic substitution reactions.

Ferric Chloride (FeCl₃): Ferric chloride is a widely used catalyst for the batchwise chlorination of naphthalene. tandfonline.comiisc.ac.inepa.gov It effectively promotes the polarization of the Cl-Cl bond, generating a potent electrophile (Cl⁺) that attacks the electron-rich naphthalene ring.

Antimony Chlorides (SbCl₃, SbCl₅): Antimony(III) chloride and antimony(V) chloride also serve as effective catalysts for naphthalene chlorination. tandfonline.comepa.gov

Copper and Iron Chlorides in Thermal Processes: Studies on the formation of PCNs in combustion flue gas have highlighted the catalytic activity of other metal chlorides. Copper(II) chloride (CuCl₂) demonstrated the highest activity for naphthalene chlorination at temperatures between 200–350 °C, acting as a strong chlorinating agent. researchgate.netacs.org Copper(I) chloride (CuCl) and iron(II) and (III) chlorides were also found to be active, though typically at slightly lower temperatures (200–250 °C). researchgate.netacs.org These catalysts operate through dechlorination-oxychlorination cycles. researchgate.netacs.org

Lewis Acid-Oxidant Systems: Combinations like aluminum chloride-cupric chloride (AlCl₃-CuCl₂) have been used in coupling reactions of naphthalene, indicating their activity in reactions involving the naphthalene nucleus. researchgate.net

In certain industrial processes, particularly with petroleum-based naphthalene feeds containing alkylnaphthalenes, the addition of the catalyst may be delayed until after an initial amount of chlorine has reacted. google.com This strategy helps to prevent the formation of heavy tars that can occur when the catalyst is present from the beginning. google.com

Table 1: Catalytic Systems for Naphthalene Chlorination

| Catalyst | Type | Typical Application | Reference(s) |

|---|---|---|---|

| Ferric Chloride (FeCl₃) | Lewis Acid | Industrial batch chlorination | tandfonline.comiisc.ac.inepa.gov |

| Antimony Chloride (SbCl₃/SbCl₅) | Lewis Acid | Industrial batch chlorination | tandfonline.comepa.gov |

| Copper(II) Chloride (CuCl₂) | Metal Halide | High-temperature gas-phase chlorination | researchgate.netacs.org |

| Iron(II/III) Chlorides (FeCl₂/FeCl₃) | Metal Halide | High-temperature gas-phase chlorination | researchgate.netacs.org |

| Aluminum Chloride (AlCl₃) | Lewis Acid | Used with co-catalysts (e.g., CuCl₂) | researchgate.netgoogle.com |

Optimization of Reaction Conditions for Isomer Selectivity

Achieving isomer selectivity in the synthesis of trichloronaphthalenes is a significant hurdle due to the formation of complex isomeric mixtures. The distribution of products is governed by both kinetic and thermodynamic factors, which can be manipulated to a limited extent by altering reaction conditions.

Temperature: Temperature plays a critical role in directing the substitution pattern. In related electrophilic substitutions on naphthalene, such as sulfonation, lower temperatures favor the kinetically controlled product (naphthalene-1-sulfonic acid at 25°C), while higher temperatures yield the thermodynamically more stable product (naphthalene-2-sulfonic acid at 160°C). wikipedia.org Similar principles apply to chlorination, where controlling the temperature can influence the ratio of isomers formed.

Catalyst Selection: The choice of catalyst can influence isomer distribution. For example, research on gas-phase chlorination over metal chlorides has shown that systems involving copper and iron species can lead to a selective chlorination pattern, preferentially substituting at the 1 and 4 positions of the naphthalene ring. researchgate.netacs.org

Despite these optimization strategies, direct chlorination rarely yields a single trichloronaphthalene isomer in high purity. The production of a specific congener like 1,3,7-trichloronaphthalene typically requires more sophisticated, multi-step synthetic pathways.

Stereochemical Considerations in Trichloronaphthalene Synthesis

The concept of stereochemistry, particularly involving chirality and the formation of stereoisomers (enantiomers and diastereomers), is generally not applicable to the final aromatic product of this compound.

The naphthalene ring system is inherently planar. researchgate.net The introduction of chlorine atoms as substituents onto this aromatic ring does not create any stereocenters. Therefore, this compound is an achiral molecule and does not exist as enantiomers. The isomerism associated with trichloronaphthalenes is constitutional (or structural), based on the different positions (locants) of the three chlorine atoms on the naphthalene framework. qmul.ac.uk

Stereochemical considerations can become relevant in the context of:

Non-aromatic Intermediates: During some chlorination reactions, addition of chlorine across a double bond can occur, leading to non-aromatic, saturated, or partially saturated intermediates like tetrachlorides of naphthalene (e.g., hexachlorotetralins). rsc.org These intermediates contain sp³-hybridized carbons, which can be chiral centers, leading to the formation of diastereomers with specific relative stereochemistries (e.g., cis/trans relationships). rsc.org

Reactions of Derivatives: If a trichloronaphthalene derivative undergoes a subsequent reaction at a side chain, stereocenters could be introduced. However, this does not relate to the stereochemistry of the trichloronaphthalene core itself.

In the context of synthesizing the aromatic compound this compound, the focus is on controlling the regiochemistry (the position of substituents) rather than the stereochemistry.

Environmental Distribution, Fate, and Transport of 1,3,7 Trichloronaphthalene

Environmental Persistence and Degradation Dynamics

1,3,7-Trichloronaphthalene is a member of the trichloronaphthalene (tri-CN) homologue group. As with other polychlorinated naphthalenes, its environmental persistence is a significant concern. ecampus.com Tri- to octa-chlorinated naphthalenes are characterized by high lipophilicity, meaning they readily dissolve in fats and oils, which contributes to their potential for bioaccumulation in organisms. env.go.jppops.int Their water solubility and vapor pressure tend to decrease as the number of chlorine atoms increases. env.go.jppops.int

The persistence of these compounds means they remain in the environment for extended periods, resisting degradation. harvard.eduinchem.org This stability, combined with their tendency to adsorb to soil and sediments, dictates their distribution and fate in various environmental compartments. inchem.org The major sources of chlorinated naphthalenes in the environment have historically been industrial applications, waste incineration, and landfill disposal. inchem.org

Aerobic Biodegradation Pathways of Lower Chlorinated Naphthalenes

Under aerobic conditions, where oxygen is present, microorganisms can break down some chlorinated naphthalenes. mdpi.comipcc.ch Research indicates that lower chlorinated congeners, such as monochloronaphthalenes, are readily degradable by soil and water microorganisms. inchem.org

The typical aerobic degradation pathway for aromatic hydrocarbons begins with an oxidation step catalyzed by oxygenase enzymes. mdpi.comunesp.br These enzymes introduce oxygen into the aromatic ring, making it less stable and more susceptible to being broken open. unesp.br For chlorinated aromatic compounds like chlorobenzenes, which are structurally analogous to chlorinated naphthalenes, degradation often proceeds through the formation of chlorocatechols via a dioxygenase attack. elizadeuniversity.edu.ng These intermediates are then typically processed through a modified ortho-cleavage pathway. elizadeuniversity.edu.ng

Anoxic and Anaerobic Degradation Potential of this compound

Anoxic conditions are defined by the absence of free oxygen, but with the presence of other electron acceptors like nitrate (B79036) or nitrite. ssiaeration.com Anaerobic conditions lack free oxygen and often also lack these alternative acceptors, forcing microorganisms to use substances like sulfate (B86663) or to undergo fermentation. ssiaeration.comresearchgate.net

For highly chlorinated compounds, anaerobic degradation can be a crucial first step in their environmental breakdown. This often occurs through a process called reductive dechlorination, where chlorine atoms are removed from the molecule. This process is significant because the resulting less-chlorinated congeners are generally more susceptible to subsequent aerobic degradation. dtic.mil

However, there is a notable lack of specific research on the anoxic or anaerobic degradation potential and pathways for this compound. While the degradation of other aromatic compounds like benzene (B151609) has been observed under sulfate-reducing anaerobic conditions, the presence of other, more easily degradable carbon sources can inhibit this process. researchgate.net The potential for this compound to be degraded under these conditions remains an area requiring further investigation.

Bioaccumulation and Bioconcentration Assessment

Bioaccumulation refers to the uptake of a chemical from all environmental sources (e.g., water, food, sediment), while bioconcentration specifically describes accumulation from water. europa.eu Polychlorinated naphthalenes, including this compound, are known to bioaccumulate, particularly in aquatic ecosystems. ontosight.aiinchem.org The extent of bioaccumulation generally increases with the degree of chlorination, although extremely chlorinated congeners may show reduced uptake due to very low absorption. who.int

The bioconcentration factor (BCF) is a critical metric for assessing the potential of a chemical to accumulate in an organism directly from the water column. wikipedia.org A BCF greater than 1 suggests a chemical is lipophilic, or "fat-loving," and likely to accumulate in fatty tissues. wikipedia.org For trichloronaphthalenes, BCF values indicate a significant potential for accumulation in aquatic life. who.int

| Species | Exposure Concentration (µ g/litre ) | BCF | Reference |

| Cyprinus carpio (Carp) | Not Specified | 4,677 | Matsuo (1981) who.int |

| Poecilia reticulata (Guppy) | 1–100 | 26,915 | Opperhuizen et al. (1985) who.int |

This table presents Bioconcentration Factors (BCFs) for trichloronaphthalene in different fish species.

The data clearly demonstrates that trichloronaphthalenes are readily taken up by fish from the water, with the guppy showing a particularly high BCF for this compound. who.int

Trophic transfer is the process by which contaminants are passed from one trophic level to the next through consumption. When the concentration of a substance increases at successively higher levels in a food web, it is known as biomagnification. nih.gov

Studies have shown that trichloronaphthalenes can undergo trophic magnification in fish. science.govscience.gov Research on the marine food web of Bohai Bay, North China, revealed that the trophic magnification factor (TMF) for trichloronaphthalenes was 6.4, indicating that these compounds are biomagnified by fish. researchgate.net The transfer of chlorinated naphthalenes to higher trophic levels has been observed in both benthic and pelagic food chains. pic.int This process can lead to higher concentrations of these compounds in predator species, including marine mammals and birds. pic.intresearchgate.net

Once absorbed, chlorinated naphthalenes are distributed throughout the body. Due to their lipophilic nature, they tend to accumulate in tissues with high lipid content. researchgate.net In general, tetra- and pentachloronaphthalene congeners are often the most predominant forms found in biota. who.int

Sorption and Mobility in Soil and Sediment Compartments

Sorption, the process by which chemicals bind to soil and sediment particles, is a key factor controlling the mobility and bioavailability of contaminants in the environment. mdpi.comcabidigitallibrary.org For organic compounds like this compound, sorption is heavily influenced by their hydrophobicity and the organic carbon content of the soil or sediment. nih.govfrontiersin.org

Chlorinated naphthalenes are expected to adsorb strongly to soil and sediment. who.int The tendency for sorption increases with the degree of chlorination. who.int This means that while lower chlorinated congeners exhibit moderate sorption, higher chlorinated ones like trichloronaphthalenes have a stronger tendency to bind to particles, which limits their mobility in the environment. who.int This strong sorption reduces their availability in the water column but can lead to their accumulation in benthic environments, creating a long-term reservoir of contamination.

Long-Range Atmospheric Transport Potential and Global Distillation Phenomena

Persistent organic pollutants (POPs) can travel long distances through the atmosphere, far from their original sources, leading to contamination in remote regions like the Arctic. nih.govpops.int This process, known as long-range atmospheric transport, is influenced by a chemical's volatility and persistence in the air. pops.int

Trichloronaphthalenes have been detected in outdoor air, often as one of the predominant congeners along with tetrachloronaphthalenes. who.int Monitoring studies have measured chlorinated naphthalene (B1677914) concentrations in the picogram per cubic meter (pg/m³) range at both semi-rural and remote sites. who.int The presence of these compounds in remote locations suggests their potential for long-range atmospheric transport. pops.int

The phenomenon of "global distillation" or the "grasshopper effect" describes how volatile and persistent chemicals evaporate in warmer regions, travel through the atmosphere, and then condense and deposit in colder regions. This can lead to the accumulation of POPs in polar environments. The physicochemical properties of trichloronaphthalenes, including their semi-volatility and persistence, make them susceptible to this global transport and deposition process.

Toxicological and Biological Mechanisms of 1,3,7 Trichloronaphthalene and Congeners

Mechanisms of Cellular and Molecular Toxicity

The toxicity of chlorinated naphthalenes at the cellular level often involves the disruption of fundamental processes, including the management of oxidative stress and the maintenance of cellular structures.

Exposure to certain chlorinated naphthalenes is associated with the induction of oxidative stress, a condition characterized by an imbalance between the production of reactive oxygen species (ROS) and the cell's ability to detoxify these reactive products. Studies on PCN congeners have demonstrated that these compounds can lead to a significant increase in ROS levels within the cell. For instance, research on hexachloronaphthalene (PCN67) revealed a dose-dependent elevation in ROS production. nih.gov This overproduction of ROS can overwhelm the cellular antioxidant defense systems, leading to oxidative damage to lipids, proteins, and DNA. nih.gov Chlorinated naphthalenes as a group have been found to alter lipid peroxidation and the activities of antioxidant enzymes in animal studies, which is indicative of increased oxidative stress. datapdf.com

A primary consequence of elevated oxidative stress is damage to cellular membranes through a process called lipid peroxidation. The ROS generated by PCN exposure can attack the polyunsaturated fatty acids in lipid membranes, leading to a chain reaction of lipid degradation. This compromises the structural integrity and functionality of the cell membrane. nih.gov Evidence of this mechanism includes the detection of increased levels of thiobarbituric acid reactive substances (TBARS), a marker of lipid peroxidation, following exposure to PCN congeners. nih.gov The loss of membrane integrity can be quantified by measuring the release of intracellular enzymes, such as lactate dehydrogenase (LDH), into the extracellular medium. This indicates that the plasma membrane has become permeable and lost its barrier function. nih.gov

The culmination of oxidative stress and membrane damage is cytotoxicity, which can manifest as a reduction in cell viability and, ultimately, cell death. mdpi.com The cellular damage initiated by PCNs can trigger programmed cell death pathways, such as apoptosis. nih.gov The cytotoxic effects of these compounds are often dose-dependent. For example, studies on specific PCN congeners have demonstrated that increasing concentrations lead to a significant decline in cell viability and a corresponding increase in membrane permeability, confirming the link between the initial molecular interactions and the eventual fate of the cell. nih.gov

Aryl Hydrocarbon Receptor (AhR) Mediated Responses

Many of the biological and toxic effects of PCNs are mediated through their interaction with the aryl hydrocarbon receptor (AhR), a ligand-activated transcription factor. datapdf.com Upon binding a suitable ligand, the AhR translocates to the nucleus, dimerizes with the AhR nuclear translocator (ARNT), and binds to specific DNA sequences known as dioxin responsive elements (DREs), altering the transcription of target genes, most notably Cytochrome P450 1A1 (CYP1A1). whoi.edusnu.ac.kr

1,3,7-Trichloronaphthalene is a known ligand for the aryl hydrocarbon receptor (AhR). nih.gov However, the potency of individual PCN congeners as AhR agonists varies widely. In vitro bioassays designed to measure AhR-mediated gene expression have shown that the degree of chlorination is a major determinant of potency. acs.org Studies utilizing rat hepatoma cells (H4IIE) engineered with an AhR-responsive luciferase reporter gene have demonstrated that lower chlorinated congeners, including di-, tri-, and tetrachloronaphthalenes, are significantly less active than their more highly chlorinated counterparts. nih.govacs.org Specifically, trichloronaphthalenes as a group were found to be among the less active congeners in inducing AhR-mediated responses. acs.org

The relationship between the chemical structure of a PCN congener and its ability to activate the AhR is well-defined. Research has established clear structure-activity relationships that govern AhR binding and subsequent gene induction.

Degree of Chlorination : The number of chlorine atoms on the naphthalene (B1677914) structure is a critical factor. The highest potencies are generally observed for hexachlorinated congeners. nih.govacs.org Penta- and heptachlorinated congeners also exhibit significant activity, whereas congeners with four or fewer chlorine atoms are typically much less potent or inactive. whoi.eduacs.org

Chlorine Substitution Pattern : The positions of the chlorine atoms are also crucial. For a PCN to be a potent AhR agonist, it generally requires chlorine atoms at lateral positions (positions 2, 3, 6, and 7). However, lateral substitution alone is not sufficient for high potency, as demonstrated by the inactivity of 2,3,6,7-tetrachloronaphthalene in some assay systems. The most potent congeners, such as 1,2,3,4,6,7-hexachloronaphthalene (PCN 66) and 1,2,3,5,6,7-hexachloronaphthalene (PCN 67), possess extensive lateral chlorination. datapdf.com

The potency of these compounds is often expressed as a Relative Potency (REP) compared to the most potent AhR agonist, 2,3,7,8-tetrachlorodibenzo-p-dioxin (TCDD). The REPs of the most potent PCN congeners are in the range of 0.001 to 0.004, which is comparable to the potency of some dioxin-like polychlorinated biphenyls (PCBs). datapdf.com

Comparative Analysis of AhR Activity with Dioxin-Like Compounds (e.g., TCDD, PCBs)

The biological and toxicological effects of this compound and its congeners are, in many respects, similar to those of dioxin-like compounds, a similarity rooted in their interaction with the cytosolic aryl hydrocarbon receptor (AhR). inchem.orgisotope.com Activation of the AhR is a key initiating event for a cascade of biochemical and toxic responses associated with compounds like 2,3,7,8-tetrachlorodibenzo-p-dioxin (TCDD) and certain polychlorinated biphenyls (PCBs). inchem.orgisotope.com Polychlorinated naphthalenes (PCNs), due to their planar structure, can bind to and activate the AhR, leading to a range of dioxin-like biological responses. isotope.comnih.gov

The potency of individual PCN congeners to elicit these responses varies significantly based on the degree of chlorination and the specific positions of the chlorine atoms on the naphthalene rings. nih.gov In vitro bioassays using recombinant H4IIE rat hepatoma cells have been employed to determine the relative potencies (REPs) of various PCNs compared to the most potent AhR agonist, TCDD. nih.gov

Studies have demonstrated clear structure-activity relationships. Generally, the most potent PCN congeners are the hexa-chlorinated naphthalenes (Hexa-CNs), which exhibit REPs in the range of 10⁻³ relative to TCDD. nih.gov Penta-chlorinated naphthalenes (Penta-CNs) are also notably potent, with REPs falling between 10⁻³ and 10⁻⁷. nih.gov In contrast, lower chlorinated congeners, including trichloronaphthalenes, as well as tetrachloronaphthalenes, dichloronaphthalenes, and monochloronaphthalenes, are considerably less active as AhR agonists. nih.gov The REPs for the more active PCN congeners are comparable to those of some dioxin-like PCBs. nih.govnih.gov In certain environmental matrices, such as sediments from the Elbe River, PCNs have been found to contribute as much as 10% of the total AhR-mediated activity, a contribution significantly greater than that of PCBs in the same samples. nih.gov

| Compound Class | Degree of Chlorination | Reported REP Range (vs. TCDD REP = 1) |

|---|---|---|

| Polychlorinated Naphthalenes (PCNs) | Hexa-chlorinated | ~10-3 |

| Polychlorinated Naphthalenes (PCNs) | Penta-chlorinated | 10-3 to 10-7 |

| Polychlorinated Naphthalenes (PCNs) | Tetra-, Tri-, Di-, Mono-chlorinated | Less Active |

| Polychlorinated Biphenyls (PCBs) | Varies (Dioxin-like congeners) | 0.03 to 0.00003 |

| Polychlorinated dibenzo-p-dioxins (PCDDs) | Varies | 1 to 0.0003 |

This table presents generalized relative potency (REP) ranges based on available research. Specific values can vary by congener and testing system. Data sourced from multiple studies. nih.govumed.pl

Modulation of Gene Expression and Cytochrome P450 Enzyme Induction

A primary consequence of AhR activation by this compound and its congeners is the modulation of gene expression, most notably the induction of cytochrome P-450 (CYP)-dependent microsomal enzymes. inchem.orgwho.int This response is a hallmark of exposure to dioxin-like compounds. inchem.org The binding of a PCN ligand to the AhR leads to the translocation of the ligand-receptor complex into the nucleus. Here, it dimerizes with the AhR nuclear translocator (ARNT) protein, and this complex then binds to specific DNA sequences known as dioxin-responsive elements (DREs), initiating the transcription of adjacent genes. researchgate.net

The most prominently induced gene is CYP1A1, which codes for the enzyme cytochrome P450 1A1. inchem.orgwho.int This enzyme is involved in the first phase of metabolizing foreign substances (xenobiotics). wikipedia.org Studies have shown that persistent hexachlorinated naphthalene isomers, in particular, cause significant induction of CYP1A1 in various in vitro and in vivo test systems. inchem.orgwho.int The rapid activation of the Ah receptor and subsequent expression of the CYP1A1 protein by higher chlorinated PCNs is a key indicator of their toxic potential. nih.gov The efficiency of this induction is dependent on the degree of chlorination, the substitution pattern, and the planarity of the PCN molecule. tandfonline.com While the liver is a primary site for this enzymatic induction, it has also been observed in other tissues such as the kidney and lung in animal models. tandfonline.com

Metabolic Transformation and Elimination Pathways

The metabolic fate of this compound and its congeners is a critical determinant of their persistence, distribution, and toxicity. The biotransformation process generally aims to increase the water solubility of these lipophilic compounds to facilitate their excretion from the body. umed.plhmdb.ca The liver is the principal organ for the metabolism of PCNs. umed.pl

Identification and Characterization of Hydroxylated Metabolites

The initial and most common step in the metabolism of lower chlorinated naphthalenes is oxidation, mediated by the cytochrome P450 enzyme system, which introduces a hydroxyl group onto the naphthalene ring. inchem.orgnih.gov This process forms hydroxylated metabolites (OH-PCNs). inchem.orgnih.gov These metabolites have been identified primarily for mono-, di-, tri-, and tetrachloronaphthalenes in experimental animals. inchem.orgisotope.comwho.int The formation of these polar metabolites is a crucial detoxification step, as it prepares the compounds for subsequent conjugation and excretion. nih.gov

Formation of Methylthio and Methyl Sulfoxide Metabolites

In addition to hydroxylation, there is evidence for alternative metabolic pathways for chlorinated naphthalenes. Preliminary findings have indicated the presence of methylthio- (MeS-) and methyl sulfoxide- (MeSO-) substituted chloronaphthalene metabolites. isotope.comwho.int These sulfur-containing metabolites have been detected in the feces of rats, suggesting a metabolic route that may involve conjugation with glutathione, followed by further processing by intestinal microflora and subsequent absorption and methylation. isotope.comwho.intepa.gov

Hepatic and Renal Excretion Routes

Once metabolized into more water-soluble forms, such as hydroxylated conjugates (e.g., glucuronides or sulfates), this compound and its metabolites are eliminated from the body primarily through two major routes: hepatic and renal. nih.govwho.int

Hepatic Excretion: The liver excretes metabolites into the bile, which then enters the intestinal tract. who.int These metabolites can be eliminated in the feces. who.int For some congeners, like 1,2-dichloronaphthalene, a significant portion of the administered dose is eliminated via the feces. who.int There is also potential for enterohepatic recirculation, where metabolites excreted in bile are reabsorbed from the intestine back into the bloodstream. epa.gov

Renal Excretion: Water-soluble metabolites circulating in the bloodstream are filtered by the kidneys and excreted in the urine. nih.govwho.int Studies on dichloronaphthalene in rats showed that 35% of the dose was excreted in the urine as hydroxylated metabolites within 7 days. who.int

The primary route of elimination—feces or urine—appears to be influenced by the specific congener and its metabolites. who.int

Placental and Lactational Transfer Mechanisms to Offspring

The transfer of this compound and its congeners from mother to offspring can occur during gestation via the placenta and postnatally through lactation. Polychlorinated naphthalenes (PCNs) have been detected in human breast milk, indicating that lactation is a significant route of infant exposure. inchem.orgoaepublish.com The lipophilic nature of these compounds allows them to readily accumulate in fatty tissues, including mammary glands, and subsequently be excreted in breast milk.

Reproductive and Developmental Toxicology Mechanisms

Animal studies on other chlorinated compounds have demonstrated that oral exposure can lead to accumulation in reproductive organs such as the ovaries and uterus. nih.gov While these studies did not always show a direct impact on fertility, they did reveal potential for neonatal toxicity. nih.gov Developmental and reproductive toxicity (DART) studies are crucial for understanding the potential hazards of these chemicals, with key considerations being whether adverse effects on development occur in the absence or presence of maternal toxicity. birthdefectsresearch.org

Immunotoxicological Pathways and Effects

Neurotoxicological Considerations

Evidence suggests that polychlorinated naphthalenes possess neurotoxic potential. nih.gov Although specific neurotoxicity studies on this compound are scarce, the broader class of PCNs has been shown to be retained in the brain and nervous system. nih.gov The mechanisms underlying the neurotoxicity of PCNs are not fully elucidated but are an active area of research.

Studies on related organochlorine compounds have explored their neurotoxic effects. For instance, trichlorfon, an organophosphate pesticide, has been shown to induce developmental neurotoxicity in zebrafish larvae by affecting cholinergic, dopaminergic, and serotonergic signaling pathways. mdpi.com While chemically different, these studies highlight the types of neurotoxic mechanisms that can be affected by environmental contaminants.

Genotoxicity and Carcinogenicity Assessment Methodologies

Mutagenicity Studies (e.g., Ames Test)

There is a lack of specific data on the mutagenicity of this compound from studies such as the Ames test. The Ames test is a widely used method to assess the mutagenic potential of chemical compounds by measuring their ability to induce reverse mutations in histidine-requiring strains of Salmonella typhimurium.

Evaluation of Carcinogenic Potential

Long-term carcinogenicity studies specifically for this compound have not been performed. inchem.org However, the carcinogenic potential of polychlorinated naphthalenes as a class is a concern due to their structural resemblance to other carcinogenic compounds like dioxins and PCBs. oaepublish.com Some PCNs can contribute to an aryl hydrocarbon (Ah) receptor-mediated mechanism of toxicity, which can include carcinogenicity. oaepublish.com

Studies on other chlorinated compounds, such as 2,4,6-trichlorophenol, have provided evidence of carcinogenicity in animal models, causing leukemias/lymphomas and liver tumors. nih.gov While these findings are not directly applicable to this compound, they underscore the importance of evaluating the carcinogenic potential of chlorinated aromatic compounds. Due to the limitations in the available data, a comprehensive assessment of the genotoxic and carcinogenic risk of this compound is not currently possible. researchgate.net

Environmental Monitoring and Human Exposure Assessment of 1,3,7 Trichloronaphthalene

Occurrence and Concentration Levels in Environmental Compartments

Comprehensive data specifically quantifying 1,3,7-trichloronaphthalene in the environment remains limited. Much of the available information pertains to the broader category of trichloronaphthalenes or the entire class of PCNs.

Air, Water, and Soil Contamination Profiles

Specific concentration data for this compound in ambient air, water bodies, and soil are not widely available in published literature. Environmental monitoring studies have historically focused on the more prevalent or toxic congeners of PCNs. However, the physical and chemical properties of trichloronaphthalenes suggest they can be transported through the atmosphere and subsequently deposited in terrestrial and aquatic environments. The persistence of these compounds means they are likely to be found in soil and sediment, though at varying concentrations depending on proximity to historical industrial sources.

Sedimentary Records of Trichloronaphthalene Deposition

Sediment cores serve as valuable archives of historical pollution. While specific historical trend data for this compound is scarce, a study of a sediment core from Osaka Bay, Japan, detected the combined presence of 1,3,7- and 1,4,6-trichloronaphthalene. This finding confirms the deposition of this congener in marine environments, although the individual concentration of this compound was not determined. The analysis of sediment layers can provide insights into the timeline of contamination, often correlating with periods of industrial production and use of PCN-containing products.

Congener Profiles in Biota and Human Samples

The analysis of biological samples provides a direct measure of exposure and bioaccumulation. As with environmental samples, specific data for this compound is often embedded within broader analyses of PCNs.

Bioindicator Species Monitoring for Polychlorinated Naphthalenes

Detection in Human Adipose Tissue, Liver, Blood, and Breast Milk

Polychlorinated naphthalenes, due to their fat-soluble nature, are known to accumulate in human tissues with high lipid content. Studies have confirmed the presence of various PCN congeners in human adipose tissue, liver, blood, and breast milk. However, specific quantitative data for this compound in these human matrices is currently not well-documented in scientific literature. The presence of other trichloronaphthalene isomers in such samples suggests that this compound may also be present, albeit potentially at low concentrations. The detection of PCNs in breast milk is of particular concern as it represents a direct route of exposure for nursing infants.

Comparison of Congener Patterns in Biological vs. Commercial Mixtures

The congener profile of PCNs found in biological samples often differs from that of commercial PCN mixtures. This is due to a combination of factors including environmental weathering, metabolic processes in organisms, and the differential bioaccumulation potential of individual congeners. While a direct comparison specifically highlighting the fate of this compound is not available, it is generally observed that less chlorinated congeners may be more readily metabolized and eliminated, while more highly chlorinated congeners tend to persist and bioaccumulate. Therefore, the proportion of this compound relative to other congeners in human and wildlife samples would likely differ from its proportion in the original technical mixtures released into the environment.

Temporal Trends in Environmental and Human Exposure Levels

Studies on the temporal trends of specific polychlorinated naphthalene (B1677914) (PCN) congeners like this compound are limited. However, broader analysis of PCN homologue groups and total PCN concentrations in various environmental and human samples provides insight into the changing levels of these compounds over time.

In a study of dated sediment cores from industrialized bays in Korea, concentrations of PCNs were found to have increased from the 1980s to the mid-2000s, after which the levels began to decrease until 2015 researchgate.net. This trend likely reflects the history of industrial activity and subsequent environmental regulations in the region researchgate.net. Dominant congeners in these sediments included CNs 73, 66/67, and 52 researchgate.net.

Long-term monitoring of seabird eggs has also indicated a decline in chlorinated naphthalene levels between 1974 and 1987 who.int. This period coincides with the phasing out of commercial PCN production in many industrialized countries eurl-pops.eu.

Conversely, a more recent study analyzing serum from Chinese adults between 2012 and 2016 found no significant decrease in total PCN concentrations nih.gov. In fact, the concentrations of some specific congeners, such as CN20, were observed to increase over this period nih.gov. This suggests that while legacy sources may be diminishing, ongoing unintentional sources could be contributing to sustained or even increasing human exposure in certain regions nih.gov.

The following table provides a summary of findings from various studies on the temporal trends of polychlorinated naphthalenes.

| Time Period | Sample Matrix | Location | Observed Trend for Total PCNs | Specific Congeners Mentioned |

| 1974–1987 | Seabird Eggs | Not Specified | Decrease | Not Specified |

| 1980s–2015 | Sediment Cores | Industrialized Bays, Korea | Increase until mid-2000s, then decrease | CN-73, CN-66/67, CN-52 |

| 2012–2016 | Human Serum | China | No significant decrease; some congeners increased | CN-20 |

Source Apportionment Studies: Distinguishing Industrial Production vs. Inadvertent Formation

Source apportionment studies for specific PCN congeners are complex, but analysis of congener profiles in environmental samples allows for the differentiation between historical industrial sources and ongoing inadvertent formation.

Key inadvertent sources include:

Waste incineration mhlw.go.jp

High-temperature industrial processes mhlw.go.jp

Combustion of coal and wood amap.no

A global atmospheric passive sampling study found that at nearly all of its over 40 sites, the congener compositions in the air were enriched with these combustion-related congeners compared to their minor contribution in technical PCN formulations epa.gov. This indicates the growing global influence of combustion sources on atmospheric PCN levels epa.gov.

In a study of an industrialized coastal area in Korea, the congener patterns and diagnostic ratios in sediment samples suggested that the PCN contamination originated from both combustion processes and the historical use of polychlorinated biphenyl (B1667301) (PCB) technical mixtures, which are known to contain PCNs as impurities researchgate.net.

The table below summarizes the characteristics used to distinguish between the two main source types of polychlorinated naphthalenes.

| Source Type | Description | Key Characteristics |

| Industrial Production (Legacy) | Historical manufacturing of PCNs in technical mixtures (e.g., Halowax) for uses such as dielectrics, lubricants, and wood preservatives. | Characterized by specific congener profiles found in the original commercial products. Evaporative emissions from old products and contaminated sites are a continuing source. |

| Inadvertent Formation (Ongoing) | Unintentional production of PCNs during high-temperature industrial and combustion processes. | Enriched in specific "marker" congeners (e.g., PCN-52/60, -50, -51, -54, -66/67) that are less prevalent in technical mixtures. |

While these studies provide a framework for understanding the sources of PCNs, specific source apportionment for this compound has not been detailed in the reviewed literature. However, as a trichloronaphthalene, its presence in the environment is likely a result of contributions from both legacy technical mixtures and ongoing combustion sources. The relative importance of each source would vary depending on the specific location and its industrial history.

Remediation Strategies and Environmental Management of Chlorinated Naphthalenes

Bioremediation Approaches for Contaminated Sites

Bioremediation offers an environmentally sustainable and cost-effective approach to managing sites contaminated with organic pollutants by leveraging the metabolic capabilities of microorganisms. nih.govekb.eg While some polychlorinated naphthalenes (PCNs) can be slowly biodegraded by certain microorganisms, the rate and extent of degradation are often limited, particularly for higher chlorinated congeners. coastalwiki.orgwikipedia.org

Research into the bioremediation of the parent compound, naphthalene (B1677914), provides insight into potential pathways for its chlorinated derivatives. A variety of bacteria, including species from the genera Pseudomonas, Burkholderia, and Rhodococcus, are known to degrade naphthalene. nih.govfrontiersin.org The metabolic process is typically initiated by a naphthalene dioxygenase enzyme, which hydroxylates the aromatic ring to form a cis-dihydrodiol. nih.govfrontiersin.org This is followed by further enzymatic reactions that lead to ring cleavage and eventual mineralization into carbon dioxide and water. nih.gov

The enzymes responsible for naphthalene degradation may also act on substituted naphthalenes. nih.govnih.gov However, the presence of chlorine atoms on the naphthalene structure, as in 1,3,7-trichloronaphthalene, generally increases its recalcitrance. The chlorine substituents can hinder the initial enzymatic attack, making the compound more resistant to microbial breakdown. While lower chlorinated naphthalenes are more amenable to biodegradation, highly chlorinated congeners persist in the environment for longer periods. coastalwiki.org

Current bioremediation strategies for PCN-contaminated sites focus on:

Natural Attenuation: Monitoring the natural breakdown of contaminants by indigenous microbial populations. This is often a slow process for compounds like this compound.

Biostimulation: Enhancing the activity of native microorganisms by adding nutrients and electron acceptors to the contaminated environment.

Bioaugmentation: Introducing specific microbial strains or consortia with known capabilities to degrade the target contaminants.

While the complete degradation of chlorinated naphthalenes is challenging, biotransformation by microorganisms can occur, converting them to hydroxylated intermediates. ekb.eg Further research is focused on identifying and engineering robust microbial strains and enzymatic systems capable of efficiently and completely degrading these persistent compounds.

| Microbial Genus | Type | Key Degradation Role | Reference |

|---|---|---|---|

| Pseudomonas | Bacteria | Well-studied for naphthalene degradation via dioxygenase enzymes. | frontiersin.org |

| Burkholderia | Bacteria | Capable of metabolizing various aromatic hydrocarbons. | nih.gov |

| Rhodococcus | Bacteria | Known for broad metabolic capabilities against xenobiotic compounds. | nih.gov |

| Alcaligenes | Bacteria | Identified in degrading polychlorinated biphenyls, structurally similar pollutants. | epa.gov |

Chemical Degradation and Detoxification Methods

Where bioremediation is too slow or ineffective, chemical degradation methods provide an alternative for the detoxification of this compound and other PCNs. These methods aim to break down the stable chlorinated aromatic structure into less harmful substances.

Photodegradation: Chlorinated naphthalenes can absorb ultraviolet (UV) light, leading to photodegradation. This process can be a significant environmental fate pathway on surfaces exposed to sunlight. ecetoc.org Research on the photodegradation of 2,3,6-trichloronaphthalene, a structural isomer of this compound, has shown that the process is facilitated by the generation of reactive oxygen species (ROS), particularly hydroxyl radicals (•OH). researchgate.net The degradation follows pseudo-first-order kinetics and can be influenced by environmental factors such as pH and the presence of natural substances like fulvic acid or mineral surfaces like kaolinite, which can enhance the production of ROS. researchgate.netscilit.com

Mechanochemical Treatment: A promising detoxification method is mechanochemical degradation. This technique involves milling the contaminated material with a co-reagent, such as calcium oxide (CaO). The mechanical energy from milling induces solid-state reactions that cleave the carbon-carbon and carbon-chlorine bonds in the PCN molecule. nih.gov Studies have demonstrated that milling PCNs with calcium oxide can lead to complete decomposition in as little as one hour, with a 100% yield of inorganic chloride ions after three hours, indicating full dechlorination. nih.gov This method effectively breaks down the hazardous organic compound into inorganic constituents. nih.gov

Other Advanced Oxidation Processes (AOPs): AOPs encompass a range of technologies that utilize powerful oxidizing agents, primarily the hydroxyl radical, to destroy organic pollutants. Besides photodegradation, these can include processes like photocatalytic degradation using semiconductors (e.g., zinc oxide nanoparticles) or photothermal oxidation. scilit.comekb.eg These methods can convert naphthalene and its derivatives into less toxic byproducts, though the efficiency and products can vary based on the specific conditions and catalysts used. ekb.eg

| Method | Mechanism | Key Findings | Reference |

|---|---|---|---|

| Photodegradation | Direct absorption of UV light and reaction with photochemically generated reactive oxygen species (e.g., •OH). | Process is influenced by pH and the presence of mineral surfaces or fulvic acid. | researchgate.netscilit.com |

| Mechanochemical Treatment | Milling with a reagent (e.g., CaO) induces solid-state reactions, cleaving C-C and C-Cl bonds. | Achieved complete decomposition of PCNs within 1-3 hours. | nih.gov |

| Photocatalytic Degradation | Use of semiconductor nanoparticles (e.g., ZnO) and UV light to generate ROS for oxidation. | Effective for degrading the parent compound, naphthalene, into other organic byproducts. | ekb.eg |

Legislative Frameworks and International Conventions (e.g., Stockholm Convention)

Due to their persistence, potential for long-range environmental transport, bioaccumulation, and toxicity, polychlorinated naphthalenes are classified as Persistent Organic Pollutants (POPs). tandfonline.com Their management is governed by international agreements, most notably the Stockholm Convention on Persistent Organic Pollutants.

The Stockholm Convention is a global treaty designed to protect human health and the environment from chemicals that remain intact in the environment for extended periods, become widely distributed geographically, accumulate in the fatty tissue of living organisms, and are toxic. iisd.org

In May 2015, the Conference of the Parties to the Stockholm Convention decided to list di-, tri-, tetra-, penta-, hexa-, hepta-, and octachlorinated naphthalenes in its annexes, mandating global action. tandfonline.combrsmeas.org

Annex A (Elimination): Trichloronaphthalenes are listed in Annex A. pops.intbrsmeas.orgpops.int This requires Parties to the convention to take measures to eliminate the production and use of these chemicals. pops.int A specific exemption exists for their use as intermediates in the production of polyfluorinated naphthalenes, but the overarching goal is complete cessation. pops.int

Annex C (Unintentional Production): Trichloronaphthalenes are also listed in Annex C. pops.intbrsmeas.orgpops.int This addresses the fact that PCNs are unintentionally generated and released from anthropogenic sources, particularly high-temperature industrial processes like waste incineration, cement production, and secondary metal smelting. pops.intbrsmeas.org Parties are required to take measures to reduce and, where feasible, ultimately eliminate releases from these unintentional sources. pops.int

This dual listing underscores the importance of controlling both legacy uses and ongoing unintentional formation of these hazardous compounds to prevent further environmental contamination. brsmeas.org

Risk Assessment Methodologies for Environmental and Human Health

Risk assessment for this compound is a systematic process used to evaluate the potential for adverse effects on human health and the environment from exposure to the chemical. This process is fundamental to regulatory decision-making and is guided by the properties that classify it as a POP. researchgate.netresearchgate.net The assessment framework generally involves four key steps: hazard identification, dose-response assessment, exposure assessment, and risk characterization.

Hazard Identification: This step identifies the potential adverse health and environmental effects of the substance. For trichloronaphthalene, key hazards include:

Human Health: Acute exposure can cause irritation to the skin and eyes, while high exposure may lead to nausea, headache, and dizziness. nj.gov A significant health concern is liver damage, and skin contact can result in an acne-like rash known as chloracne. pops.intnj.gov Polychlorinated naphthalenes as a group are persistent and bioaccumulative. who.int

Environmental Health: PCNs are toxic to aquatic organisms and bioaccumulate in the food chain. coastalwiki.orgwho.int The degree of bioaccumulation generally increases with the degree of chlorination. coastalwiki.org They adsorb strongly to soil and sediment, leading to long-term contamination of these environmental compartments. coastalwiki.orgwho.int

Dose-Response Assessment: This step quantifies the relationship between the dose of the chemical and the incidence of adverse effects. For occupational settings, exposure limits have been established for trichloronaphthalenes to protect worker health.

| Organization | Limit Type | Value | Notes |

|---|---|---|---|

| OSHA (PEL) | 8-hour TWA | 5 mg/m³ | Permissible Exposure Limit |

| NIOSH (REL) | 10-hour TWA | 5 mg/m³ | Recommended Exposure Limit |

| ACGIH (TLV) | 8-hour TWA | 5 mg/m³ | Threshold Limit Value |

Exposure Assessment: This involves estimating the magnitude, frequency, and duration of human and environmental exposure to the chemical. Exposure can occur through inhalation of contaminated air, skin contact in occupational settings, or ingestion of contaminated food, particularly from aquatic food chains where the substance bioaccumulates. tandfonline.comnj.gov Environmental exposure assessment models the fate and transport of the chemical to determine concentrations in various media like air, water, and soil. who.int

Future Research Directions for 1,3,7 Trichloronaphthalene Studies

Development of Novel Analytical Techniques for Enhanced Specificity and Sensitivity

Future research must prioritize the development of novel analytical techniques to overcome the challenges associated with the detection and quantification of 1,3,7-trichloronaphthalene and other polychlorinated naphthalene (B1677914) (PCN) congeners. inchem.org Current methods, often relying on gas chromatography with electron capture detection, face limitations due to the complexity of PCN mixtures and co-occurrence with other organochlorine compounds like polychlorinated biphenyls (PCBs). inchem.org

Advancements in analytical chemistry are crucial for achieving the high specificity and sensitivity required for accurate risk assessment. inchem.orgbenthambooks.com Promising areas of development include the refinement of high-resolution gas chromatography coupled with high-resolution mass spectrometry (HRGC/HRMS). semanticscholar.org This technique allows for the identification and quantification of individual congeners in complex environmental matrices. inchem.org Further research into multidimensional gas chromatography could also provide enhanced separation of closely related isomers.

The development and validation of new certified reference materials for individual PCN congeners, including this compound, are essential for ensuring the accuracy and comparability of data across different laboratories. The availability of authentic standards is a critical prerequisite for the successful application of mass spectrometric detection methods. inchem.org Additionally, exploring innovative sample preparation and extraction techniques, such as accelerated solvent extraction or pressurized liquid extraction, can improve the efficiency and reduce solvent consumption compared to traditional methods. tandfonline.com

A summary of current and emerging analytical techniques is presented in the table below.

| Analytical Technique | Principle | Advantages | Future Research Focus |

| Gas Chromatography-Electron Capture Detector (GC-ECD) | Separates compounds based on their boiling points and detects them via electron capture. | Cost-effective and widely available. | Overcoming co-elution issues with interfering compounds. inchem.org |

| High-Resolution Gas Chromatography/High-Resolution Mass Spectrometry (HRGC/HRMS) | Provides high-resolution separation and mass analysis for precise congener identification. | High specificity and sensitivity, allowing for isomer-specific analysis. semanticscholar.org | Method development for a wider range of PCN congeners and complex matrices. |

| Multidimensional Gas Chromatography (GCxGC) | Employs two columns with different selectivities for enhanced separation of complex mixtures. | Superior separation power for isomeric compounds. | Application to routine analysis of environmental and biological samples. |

| Accelerated Solvent Extraction (ASE) | Uses elevated temperatures and pressures to extract analytes from solid samples. | Faster extraction times and reduced solvent usage compared to conventional methods. tandfonline.com | Optimization of extraction parameters for various sample types. |

Advanced Toxicological Modeling and In Vitro Systems for Mechanistic Elucidation

To better understand the toxicological profile of this compound, future research should focus on the application of advanced toxicological models and in vitro systems. These approaches can provide insights into the mechanisms of toxicity and help reduce reliance on traditional animal testing. epa.govnih.gov

Computational toxicology, including Quantitative Structure-Activity Relationship (QSAR) models, can be employed to predict the toxicity of individual PCN congeners based on their molecular structure. Developing robust QSAR models specific to PCNs can aid in prioritizing congeners for further toxicological evaluation.

In vitro systems, such as cultured cells and organoids, offer a powerful tool for investigating the cellular and molecular mechanisms of toxicity. epa.govresearchgate.net Research should utilize human cell lines to assess the effects of this compound on various biological endpoints, including cytotoxicity, genotoxicity, and endocrine disruption. nih.govnih.gov For instance, studies have shown that some PCNs can induce cytochrome P-450 dependent microsomal enzymes, indicating a potential for dioxin-like toxicity. who.int Investigating the activation of the aryl hydrocarbon receptor (AhR) by this compound in human cell lines can help to clarify its potential as a dioxin-like compound. scbt.com

Furthermore, the development of three-dimensional (3D) cell culture models and organ-on-a-chip technologies can provide more physiologically relevant systems for studying the toxic effects of this compound on specific organs, such as the liver. epa.gov These advanced models can help to elucidate the metabolic pathways of this compound and identify potential toxic metabolites.

Comprehensive Environmental Transport Models Incorporating Isomer-Specific Data

Improving our understanding of the environmental fate and transport of this compound requires the development of more sophisticated environmental models that incorporate isomer-specific data. itrcweb.org The physical and chemical properties of PCN congeners, which influence their environmental distribution, vary with the degree and position of chlorine substitution. epa.gov

Future modeling efforts should move beyond treating PCNs as a single entity and instead focus on congener-specific models. This requires accurate experimental data on the physicochemical properties of this compound, such as its water solubility, vapor pressure, and octanol-water partition coefficient (Kow). tandfonline.com

Multimedia fugacity models, which describe the partitioning of chemicals between different environmental compartments (air, water, soil, and sediment), are valuable tools for predicting the long-range transport potential of persistent organic pollutants. nih.gov Incorporating isomer-specific degradation rates and intermedia transport parameters into these models will enhance the accuracy of predictions for this compound. lbl.gov

The development of these comprehensive models will rely on the generation of high-quality, isomer-specific experimental data. The table below summarizes key parameters needed for accurate environmental transport modeling.

| Parameter | Description | Importance for Modeling |

| Water Solubility | The maximum amount of a substance that can dissolve in water. | Influences transport in aquatic systems and partitioning between water and sediment. epa.gov |

| Vapor Pressure | The pressure exerted by a vapor in thermodynamic equilibrium with its condensed phases. | Determines the tendency of a compound to volatilize into the atmosphere. epa.gov |

| Octanol-Water Partition Coefficient (Kow) | The ratio of a chemical's concentration in the octanol (B41247) phase to its concentration in the aqueous phase. | Indicates the potential for bioaccumulation in organisms. tandfonline.com |

| Henry's Law Constant | The ratio of the partial pressure of a compound in the air to its concentration in water. | Describes the partitioning between air and water. |

| Degradation Rates (Photolytic, Biotic, Abiotic) | The rates at which a compound breaks down in the environment due to light, microorganisms, or other chemical reactions. | Determines the persistence of the compound in different environmental compartments. |

Exploration of Emerging Remediation Technologies

Given the persistence of polychlorinated naphthalenes in the environment, there is a critical need to explore and develop effective remediation technologies. oaepublish.com Future research should focus on emerging and sustainable approaches for the cleanup of sites contaminated with this compound and other PCNs.

Bioremediation, which utilizes microorganisms to degrade contaminants, is a promising and environmentally friendly approach. mdpi.comresearchgate.net Research should focus on identifying and isolating microbial strains capable of dechlorinating or degrading trichloronaphthalenes. Genetic engineering techniques could be employed to enhance the degradative capabilities of these microorganisms. researchgate.net Phytoremediation, the use of plants to remove, degrade, or contain environmental contaminants, also warrants further investigation. mdpi.comesaa.org

Advanced oxidation processes (AOPs), such as photocatalysis and Fenton-like reactions, have shown potential for the degradation of persistent organic pollutants. mdpi.com Further studies are needed to optimize these technologies for the efficient destruction of this compound in soil and water. The use of nanomaterials, such as nanoscale zero-valent iron, for the reductive dechlorination of PCNs is another innovative area that requires more research.

A comparison of potential remediation technologies is provided below.

| Remediation Technology | Mechanism | Potential for this compound | Research Needs |

| Bioremediation | Microbial degradation of contaminants. mdpi.comfrtr.gov | Potentially cost-effective and sustainable. | Isolation and enhancement of specific microbial strains. mdpi.com |

| Phytoremediation | Use of plants to remove or degrade pollutants. mdpi.comfrtr.gov | In-situ application for large contaminated areas. | Identification of suitable plant species and understanding of uptake and degradation pathways. |

| Advanced Oxidation Processes (AOPs) | Generation of highly reactive hydroxyl radicals to destroy contaminants. mdpi.comitrcweb.org | Rapid degradation of the compound. | Optimization of process conditions and assessment of byproduct formation. |

| Nanoremediation | Use of nanoparticles for contaminant degradation or sequestration. | High reactivity and potential for in-situ application. | Long-term environmental fate and potential toxicity of nanoparticles. |

| Activated Carbon Treatment | Adsorption of contaminants onto activated carbon. | Effective for removing PCNs from water. semanticscholar.org | Regeneration of spent carbon and cost-effectiveness for large volumes. |

Interdisciplinary Research on Ecological and Health Impacts

A comprehensive understanding of the risks posed by this compound requires interdisciplinary research that integrates ecological and human health perspectives. The lipophilic nature of PCNs suggests a potential for bioaccumulation and biomagnification in food webs, leading to exposure in both wildlife and humans. nih.gov

Future ecological research should focus on determining the bioaccumulation factors of this compound in various aquatic and terrestrial organisms. who.int Studies are also needed to investigate the potential for adverse effects on sensitive species and ecosystem functions.

From a human health perspective, it is crucial to assess the potential for exposure through various pathways, particularly dietary intake. nih.gov Research should aim to quantify the levels of this compound in different food items and estimate the dietary intake for various populations. Long-term, low-level exposure to mixtures of PCNs and other dioxin-like compounds is a significant concern that warrants further investigation. nih.gov

Collaborative studies involving environmental chemists, toxicologists, ecologists, and public health scientists are essential for a holistic risk assessment of this compound. This interdisciplinary approach will enable a better understanding of the complex interactions between this compound, the environment, and living organisms.

Data Gaps and Prioritization for Future Academic Inquiry

Despite some research on polychlorinated naphthalenes, significant data gaps remain for this compound specifically. Future academic inquiry should prioritize addressing these knowledge gaps to enable a more complete risk assessment.

A primary data gap is the lack of comprehensive information on the occurrence and environmental levels of this compound. oaepublish.com Most monitoring studies have focused on total PCNs or a limited number of congeners. A systematic monitoring of individual congeners in various environmental media is needed.

There is also a scarcity of toxicological data for this specific isomer. nj.gov While some information exists for PCNs as a group, congener-specific toxicity data is essential for accurate risk characterization. nih.gov Key areas for future toxicological research include its potential for carcinogenicity, reproductive and developmental toxicity, and neurotoxicity.

The following table outlines the key data gaps and suggests priorities for future research.

| Research Area | Identified Data Gaps | Prioritization for Future Inquiry |

| Environmental Occurrence | Limited data on the concentration of this compound in air, water, soil, sediment, and biota. oaepublish.com | High |

| Toxicology | Lack of isomer-specific data on carcinogenicity, reproductive toxicity, neurotoxicity, and endocrine disruption. nih.govnj.gov | High |

| Physicochemical Properties | Incomplete experimental data for key parameters needed for environmental modeling. | Medium |

| Human Exposure | Insufficient information on exposure levels and pathways, particularly dietary intake. nih.gov | High |

| Remediation | Limited studies on the effectiveness of emerging remediation technologies for this compound. | Medium |

Addressing these data gaps through targeted research will be crucial for developing effective management strategies and protecting human and environmental health from the potential risks associated with this compound.

Q & A

Q. What are the validated synthesis pathways for 1,3,7-trichloronaphthalene, and how can purity be ensured during production?

The synthesis of this compound typically involves electrophilic aromatic substitution, where naphthalene undergoes chlorination under controlled conditions. Key parameters include temperature, catalyst selection (e.g., FeCl₃ or AlCl₃), and stoichiometry to direct chlorination to the 1,3,7 positions. Purity can be ensured via recrystallization or column chromatography, followed by analytical validation using GC-MS or HPLC coupled with certified reference standards . For reproducibility, researchers should document reaction conditions rigorously and cross-validate results against spectral databases such as NIST Chemistry WebBook .

Q. What analytical methods are recommended for quantifying this compound in environmental matrices?

Gas chromatography with electron capture detection (GC-ECD) or mass spectrometry (GC-MS) is preferred for its sensitivity to chlorinated compounds. For complex matrices (e.g., soil or sediment), sample preparation via Soxhlet extraction or pressurized liquid extraction (PLE) is critical. Method validation should include spike-recovery experiments and comparison with certified materials, as outlined in environmental analytical standards . Researchers must also account for matrix interferences by using internal standards like ¹³C-labeled analogs .

Q. How does this compound persist in environmental compartments, and what factors influence its degradation?

this compound exhibits moderate persistence due to its hydrophobic nature (log K₀w > 4), leading to bioaccumulation in lipids and adsorption to organic matter in soils. Degradation is primarily photolytic or microbial, with half-lives varying based on UV exposure and microbial community composition. Studies on similar chlorinated naphthalenes suggest that humidity and clay minerals (e.g., Fe(III)-montmorillonite) can accelerate radical-mediated photodegradation . Environmental fate models should incorporate these variables, referencing databases like the AMAP assessment for Arctic persistence data .

Advanced Research Questions

Q. What experimental strategies resolve contradictions in reported toxicity data for this compound?

Discrepancies in toxicity data often arise from differences in test organisms, exposure routes, or metabolite profiling. To address this, researchers should:

- Conduct comparative studies using standardized protocols (e.g., OECD guidelines).

- Perform metabolomic analyses to identify species-specific biotransformation products.

- Cross-reference findings with toxicological databases (e.g., TOXCENTER, NIH RePORTER) to contextualize results .

For example, conflicting LC₅₀ values in aquatic species may reflect variations in lipid content or enzymatic activity, necessitating controlled in vitro assays .

Q. How can advanced photodegradation mechanisms of this compound be modeled in soil systems?

Photodegradation in soils involves radical formation under UV irradiation, influenced by soil mineralogy and organic carbon content. Experimental designs should:

- Use Fe(III)-montmorillonite as a catalyst to simulate natural clay interactions.

- Monitor radical intermediates via electron paramagnetic resonance (EPR) spectroscopy.

- Quantify degradation products (e.g., dichloronaphthalenes) using tandem mass spectrometry .

Studies show that humidity enhances hydroxyl radical generation, which can be modeled using kinetic software like Kintecus .

Q. What methodologies assess the interaction of this compound with DNA/RNA in toxicogenomic studies?

Transcriptomic and epigenomic approaches are critical:

- RNA-Seq can identify gene expression changes in model organisms (e.g., Daphnia magna or murine hepatocytes).

- Comet assays or γ-H2AX staining evaluate DNA strand breaks.

- MeSH term mapping (e.g., "Polycyclic Aromatic Hydrocarbons/pharmacology") in PubMed or TOXCENTER helps identify conserved pathways .

Researchers should validate findings using knockdown/knockout models to isolate specific mechanistic roles .

Q. How do regulatory thresholds (e.g., TLVs) for this compound align with emerging occupational exposure data?

Threshold Limit Values (TLVs) for chlorinated naphthalenes are historically based on industrial hygiene data for mixtures (e.g., Halowaxes). Recent studies recommend reassessing TLVs using congener-specific toxicity data. Methodologies include:

Q. What computational tools predict the thermodynamic properties of this compound for environmental modeling?

Researchers can use:

- NIST Chemistry WebBook for experimental vapor pressure, boiling points, and phase-change data .

- EPI Suite to estimate persistence, bioaccumulation, and toxicity (PBT) metrics.

- Density Functional Theory (DFT) to calculate electronic properties influencing reactivity .

Validation against experimental data (e.g., reduced pressure boiling points) is essential to minimize model uncertainties .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.